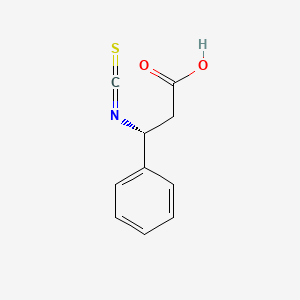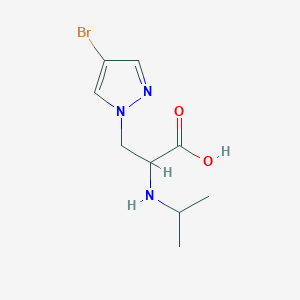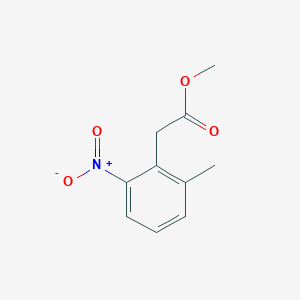
3,3-Difluoro-1-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-phenylpropan-1-amine is an organic compound with the molecular formula C9H11F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the third carbon of the propyl chain, which is also connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-phenylpropan-1-amine typically involves the deoxyfluorination of alcohols. One common method is the use of reagents such as 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), which are reactivity-tunable fluorination reagents. These reagents facilitate the transformation of alcohols into alkyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3,3-Difluoro-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-1-phenylpropan-1-amine: This compound has three fluorine atoms attached to the third carbon, making it more fluorinated than 3,3-Difluoro-1-phenylpropan-1-amine.
3-Phenylpropylamine: Lacks fluorine atoms and has different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where fluorinated compounds are desired for their stability, reactivity, or biological activity.
Propriétés
Formule moléculaire |
C9H11F2N |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
3,3-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2 |
Clé InChI |
OIMJQEDMHQJITI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


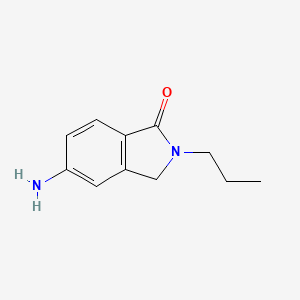
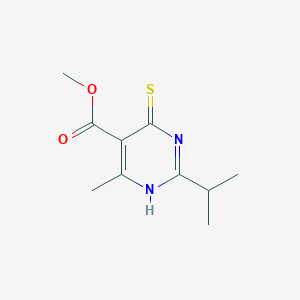
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
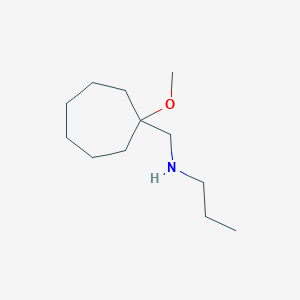

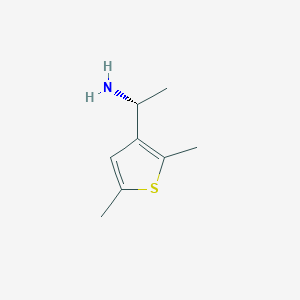
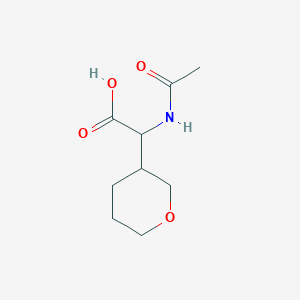
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
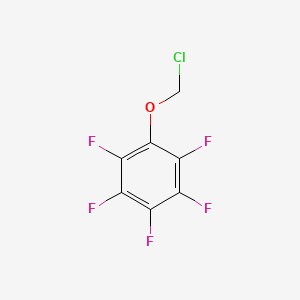
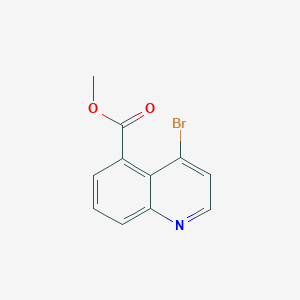
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
